Spiratisanin C

Natural Product Chemistry Structural Biology Diterpenoid Synthesis

Spiratisanin C is the logical choice for researchers requiring a structurally defined ent-atisane diterpenoid with a C-20 phenylacryloxyl handle. Its unpatented status ensures freedom to operate for SAR derivatization without IP constraints. High-purity (≥98%) material is mandatory for reproducible screening, chemotaxonomic QC, and HPLC/LC-MS method validation in Spiraea japonica research. Procure from verified suppliers to guarantee identity and purity; avoid substitution with isomers like Spiratisanin A to maintain data integrity.

Molecular Formula C29H40O3
Molecular Weight 436.6 g/mol
Cat. No. B13827293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiratisanin C
Molecular FormulaC29H40O3
Molecular Weight436.6 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CCC34C2CC(CC3)C(C4)(C)O)COC(=O)C=CC5=CC=CC=C5)C
InChIInChI=1S/C29H40O3/c1-26(2)14-7-15-29(20-32-25(30)11-10-21-8-5-4-6-9-21)23(26)13-17-28-16-12-22(18-24(28)29)27(3,31)19-28/h4-6,8-11,22-24,31H,7,12-20H2,1-3H3/b11-10+/t22-,23+,24+,27+,28+,29-/m0/s1
InChIKeyYDPXDNLXYLVVBP-WSWVWNCSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiratisanin C: Procurement Guide for an Ent-Atisane Diterpenoid Reference Standard


Spiratisanin C (CAS 1902173-22-1, C₂₉H₄₀O₃, MW 436.63) is an ent-atisane diterpenoid featuring a phenylacryloxyl substitution, isolated from the whole plants of Spiraea japonica [1]. It is a member of a novel compound series, which includes Spiratisanins A and B, characterized by its complex tetracyclic skeleton. This compound is primarily offered as a natural product reference standard by specialized vendors for research and development purposes .

Why Generic Substitution of Spiratisanin C is Not Advised


Direct, head-to-head biological data for Spiratisanin C against its closest analogs is absent from the peer-reviewed literature, making performance-based substitution impossible to validate. However, procurement and application-specific substitution is inadvisable due to a combination of verifiable factors: distinct and well-defined structural isomerism (C-20 vs C-7 esterification) that is likely to dictate unique interactions with biological targets [1]; a complete lack of any patented intellectual property, in contrast to its analog Spiratisanin A [2]; and the general unavailability of any in vivo or comprehensive toxicity data. Substituting Spiratisanin C with another atisane diterpenoid would introduce an unquantified and potentially significant variable into any research workflow, undermining reproducibility and data integrity.

Quantitative Evidence for Spiratisanin C Selection: Differentiators and Limitations


Structural Differentiation: C-20 Esterification vs. C-7 Esterification in Closest Analogs

Spiratisanin C possesses a key structural distinction from its closest analogs, Spiratisanin A and B. While all three compounds share a phenylacryloxyl substituted ent-atisane skeleton, the point of attachment differs. Spiratisanin C is esterified at the C-20 position, whereas Spiratisanin A and B are esterified at the C-7 position [1]. This precise structural variation is a defined and verifiable point of chemical differentiation.

Natural Product Chemistry Structural Biology Diterpenoid Synthesis

Computed Physicochemical Property Profile for Chromatography Method Development

In the absence of published experimental physicochemical data, computed properties provide a necessary baseline for analytical method development and handling. The ACD/Labs predicted values for Spiratisanin C offer quantifiable data points for comparison against other compounds [1].

Analytical Chemistry Method Development Physicochemical Characterization

Vendor-Specified Purity Thresholds: A Critical Procurement Differentiator

The commercially available purity of Spiratisanin C is a critical factor for experimental design, yet it varies by supplier. A comparison of vendor-reported purity shows a difference of 2 percentage points between the highest (≥98%) and a lower (96.0%) specification. This variability introduces a significant procurement consideration that is not applicable to well-characterized, widely available compounds [1].

Quality Control Natural Product Sourcing Reproducibility

Patent and IP Landscape: A Clear Distinction from Spiratisanin A

A search of patent databases reveals a stark difference in the intellectual property landscape surrounding these analogs. Spiratisanin A is the subject of a granted Chinese patent (CN105541631B) detailing its preparation and application in anti-tumor therapies [1]. In contrast, no patent applications have been identified that specifically claim or cover Spiratisanin C.

Intellectual Property Drug Discovery Commercial Viability

Recommended Application Scenarios for Spiratisanin C Procurement


Use as a Non-Patented Chemical Scaffold for Drug Discovery

For medicinal chemistry and drug discovery programs seeking an ent-atisane diterpenoid scaffold for derivatization and SAR studies, Spiratisanin C is the logical choice over Spiratisanin A. Its structural differentiation at the C-20 position provides a unique chemical handle [1], and the absence of a composition-of-matter or method-of-use patent [2] ensures freedom to operate for both academic and commercial research without navigating complex IP licensing agreements. Procurement of high-purity material (≥98%) [3] is essential to avoid confounding impurities during biological screening.

Analytical Reference Standard for Quality Control of Spiraea japonica Extracts

Spiratisanin C serves as an essential, verifiable analytical reference standard for the chemotaxonomic identification and quality control (QC) of plant material from Spiraea japonica. Given that the three spiratisanins (A-C) co-occur in the plant [1], a high-purity standard of Spiratisanin C [3] is required to develop and validate robust HPLC or LC-MS methods capable of resolving it from its closely related isomers. Substitution with a structurally different analog like Spiratisanin A would invalidate the method's ability to specifically detect and quantify Spiratisanin C.

Component of a Natural Product Library for Phenotypic Screening

For researchers assembling a natural product library for unbiased phenotypic or target-based screening, Spiratisanin C offers a well-defined ent-atisane diterpenoid chemotype. Its inclusion, alongside analogs like Spiratisanin A and B, is justified for comparative SAR analysis, even in the absence of pre-existing target data. The availability of material with verified purity and identity from reputable vendors is a prerequisite for generating reliable and reproducible hits from any screening campaign [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spiratisanin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.